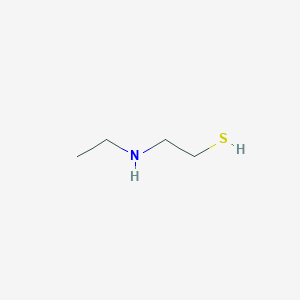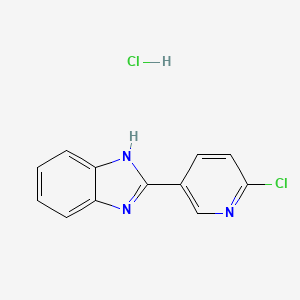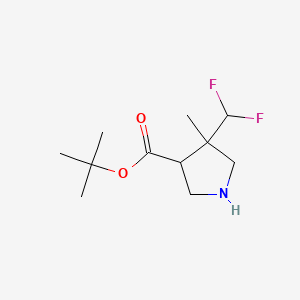![molecular formula C6H11N3O2S B13512581 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their synthetic equivalents.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, where the pyrazole derivative is treated with sulfonyl chlorides under basic conditions.
Attachment of the Ethan-1-amine Group: The final step involves the nucleophilic substitution reaction where the sulfonylated pyrazole is reacted with ethan-1-amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.
科学的研究の応用
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
類似化合物との比較
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
- Hydrazine-coupled pyrazole derivatives
Uniqueness
What sets 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine apart from similar compounds is the presence of the sulfonyl group, which can significantly enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C6H11N3O2S |
|---|---|
分子量 |
189.24 g/mol |
IUPAC名 |
2-(1-methylpyrazol-4-yl)sulfonylethanamine |
InChI |
InChI=1S/C6H11N3O2S/c1-9-5-6(4-8-9)12(10,11)3-2-7/h4-5H,2-3,7H2,1H3 |
InChIキー |
FRVPUDBQPIUCHP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)S(=O)(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
